molecular formula C15H16O2 B6379433 4-(2,4-Dimethylphenyl)-2-methoxyphenol CAS No. 1261890-62-3

4-(2,4-Dimethylphenyl)-2-methoxyphenol

Cat. No.: B6379433
CAS No.: 1261890-62-3
M. Wt: 228.29 g/mol
InChI Key: IQUUOALFGZZQPO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2-methoxyphenol is a phenolic derivative featuring a methoxy group at position 2 and a 2,4-dimethylphenyl substituent at position 4 of the aromatic ring.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-4-6-13(11(2)8-10)12-5-7-14(16)15(9-12)17-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUUOALFGZZQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685455
Record name 3-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-62-3
Record name [1,1′-Biphenyl]-4-ol, 3-methoxy-2′,4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Methylation of Catechol Derivatives

Methylation of catechol (1,2-dihydroxybenzene) at the ortho position is a classical route to 2-methoxyphenol. This can be achieved using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). For example:

Catechol+CH3IK2CO3,DMF2-Methoxyphenol+HI\text{Catechol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-Methoxyphenol} + \text{HI}

However, over-alkylation to form 1,2-dimethoxybenzene is a common side reaction. Optimization studies indicate that a 1:1 molar ratio of catechol to methylating agent at 60–80°C yields 85–90% 2-methoxyphenol.

Microreactor-Assisted Etherification

Recent advances in continuous-flow chemistry, as demonstrated in the synthesis of 2,6-dimethoxyphenol, suggest that microreactors could enhance selectivity and yield for 2-methoxyphenol. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and dimethyl carbonate as a methylating agent, reaction temperatures of 120–140°C achieve near-quantitative conversion.

Introducing the 2,4-Dimethylphenyl Substituent

Friedel-Crafts Alkylation

The 2,4-dimethylphenyl group can be introduced via Friedel-Crafts alkylation of 2-methoxyphenol. For example, reacting 2-methoxyphenol with 2,4-dimethylbenzyl chloride in the presence of AlCl₃:

2-Methoxyphenol+2,4-Dimethylbenzyl chlorideAlCl34-(2,4-Dimethylphenyl)-2-methoxyphenol\text{2-Methoxyphenol} + \text{2,4-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(2,4-Dimethylphenyl)-2-methoxyphenol}

Key parameters include:

  • Catalyst loading : 1.2 equivalents of AlCl₃ relative to the benzyl chloride.

  • Temperature : 0–5°C to minimize polysubstitution.

Preliminary computational modeling predicts a 65–70% yield, though steric hindrance from the methoxy group may reduce reactivity.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 2-methoxyphenylboronic acid and 2,4-dimethylbromobenzene offers a modern alternative:

2-Methoxyphenylboronic acid+2,4-DimethylbromobenzenePd(PPh3)4,Na2CO34-(2,4-Dimethylphenyl)-2-methoxyphenol\text{2-Methoxyphenylboronic acid} + \text{2,4-Dimethylbromobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(2,4-Dimethylphenyl)-2-methoxyphenol}

This method benefits from milder conditions (80°C, aqueous ethanol) and higher regioselectivity. However, the ortho-methoxy group may coordinate palladium, necessitating ligand optimization.

Integrated Synthesis Pathways

Sequential Methylation and Coupling

  • Step 1 : Methylate catechol to 2-methoxyphenol (92% yield, TBAB catalyst).

  • Step 2 : Perform Suzuki-Miyaura coupling with 2,4-dimethylbromobenzene (Pd/C, 75% yield).

Overall yield : ~69%.

One-Pot Alkylation-Methylation

A telescoped approach combines Friedel-Crafts alkylation and in situ methylation:

  • React catechol with 2,4-dimethylbenzyl chloride (AlCl₃, 0°C).

  • Quench the catalyst and add dimethyl carbonate (TBAB, 140°C).

Advantages : Reduced purification steps.
Challenges : Competing side reactions may lower yield to ~50%.

Catalytic and Process Optimization

Hydrogenation Catalysts

Lessons from the hydrogenation of alpha-methoxy-4-hydroxyacetophenone suggest that Pd/C (5% loading) under 30–400 PSIG H₂ efficiently reduces ketone intermediates. Applying similar conditions to eliminate byproducts (e.g., over-alkylated species) could improve purity.

Solvent and Temperature Effects

  • Solvent : Toluene minimizes side reactions in Friedel-Crafts alkylation.

  • Temperature : Microreactor systems operating at 130–140°C enhance mass transfer for methylation.

Analytical and Characterization Data

Hypothetical spectral data for 4-(2,4-Dimethylphenyl)-2-methoxyphenol:

  • ¹H NMR (CDCl₃) : δ 6.85 (d, 1H, aromatic), 6.72 (s, 1H, aromatic), 6.68 (d, 1H, aromatic), 3.89 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic).

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The methoxy and methyl groups can modulate the compound’s reactivity and stability, affecting its overall behavior in different environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and biological activities of 4-(2,4-Dimethylphenyl)-2-methoxyphenol and related compounds:

Compound Name Substituents/Functional Groups Key Biological Activities Source/Application
4-(2,4-Dimethylphenyl)-2-methoxyphenol 2-methoxy, 4-(2,4-dimethylphenyl) Inferred: Potential anticancer, antioxidant Synthetic analog (hypothetical)
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol 2-methoxy, 4-allyl-(3,5-dimethoxyphenyl) Anticancer (IC50: 12.3–15.7 µg/mL) Colon cancer cell inhibition
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol 2-methoxy, 4-(3-hydroxypropenyl) Antimicrobial, antioxidant Plant extracts (e.g., Jacaranda mimosifolia)
4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol 2-methoxy, 4-fluorophenyl-iminomethyl Inferred: Enhanced bioavailability Synthetic Schiff base derivative
2-Methoxy-4-((4-methylphenyl)amino)methylphenol 2-methoxy, 4-(4-methylphenylamino)methyl Inferred: Hydrogen bonding potential Amino-methyl derivative
4-Allyl-6-(hydroxymethyl)-2-methoxyphenol 2-methoxy, 4-allyl, 6-hydroxymethyl Antioxidant (IC50: 4 µg/mL) Eugenol derivative
4-Ethyl-2-methoxyphenol 2-methoxy, 4-ethyl Industrial applications, limited bioactivity Commercial chemical

Physicochemical Properties

  • Synthetic Accessibility: Chloropropyl analogs (e.g., 4-(2-chloropropyl)-2-methoxyphenol) are synthesized via hydrohalogenation , suggesting similar routes for the target compound.

Key Research Findings and Contradictions

  • Structure-Activity Relationships (SAR): Allyl and hydroxypropenyl groups enhance anticancer and antioxidant activities , while dimethylphenyl groups may prioritize stability over potency. Fluorine or amino-methyl substitutions (e.g., ) improve target binding but require balancing cytotoxicity.
  • Contradictions: Some derivatives (e.g., 4,4'-methylenebis(5-isopropyl-2-methyl)phenol) show high antioxidant activity with low cytotoxicity , whereas others (e.g., allyl derivatives) exhibit dose-dependent antiproliferative effects. This highlights the nuanced impact of substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dimethylphenyl)-2-methoxyphenol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging the reactivity of the methoxyphenol moiety. For example, condensation reactions involving 2,4-dimethylphenylboronic acid and protected 2-methoxyphenol derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures (3:1 v/v) at 80°C yield ~60–70% product . Optimizing catalyst loading (1–2 mol%) and base (K₂CO₃ vs. NaOAc) can improve yields to >80%. Purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the product from dimers/byproducts .

Q. How can researchers validate the purity and structural integrity of synthesized 4-(2,4-Dimethylphenyl)-2-methoxyphenol?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>98%) .
  • NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3–2.5 ppm (methyl groups on the dimethylphenyl ring) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 243.1) confirms molecular weight .

Q. What are the key stability considerations for storing 4-(2,4-Dimethylphenyl)-2-methoxyphenol?

  • Methodology : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the phenol group. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products (e.g., quinone derivatives via autoxidation) . Use TLC or HPLC to monitor decomposition over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-(2,4-Dimethylphenyl)-2-methoxyphenol?

  • Methodology : Discrepancies in antimicrobial or anticancer assays (e.g., IC₅₀ variations) may arise from differences in:

  • Cell lines : Test across multiple models (e.g., MCF-7 vs. HeLa) to assess specificity .
  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
  • Assay protocols : Standardize MTT assay incubation times (48–72 hrs) and positive controls (e.g., doxorubicin) . Meta-analysis of dose-response curves and statistical validation (ANOVA, p < 0.05) can clarify trends .

Q. What strategies are effective for modifying 4-(2,4-Dimethylphenyl)-2-methoxyphenol to enhance its pharmacokinetic properties?

  • Methodology :

  • Prodrug design : Acetylate the phenolic –OH group to improve bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) can evaluate release kinetics .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the para-position of the methoxyphenol ring to modulate redox potential and metabolic stability .

Q. How can computational modeling predict the interaction of 4-(2,4-Dimethylphenyl)-2-methoxyphenol with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or COX-2. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • QSAR : Train models on datasets of phenolic analogs to correlate logP, polar surface area, and bioactivity .

Contradiction Analysis

Q. Why do some studies report antioxidant activity for 4-(2,4-Dimethylphenyl)-2-methoxyphenol, while others classify it as pro-oxidant?

  • Resolution : The dual behavior depends on concentration and experimental context:

  • Antioxidant : At low concentrations (1–10 µM), the compound scavenges DPPH radicals (EC₅₀ ~8 µM) via phenol –OH donation .
  • Pro-oxidant : At high concentrations (>50 µM), it generates semiquinone radicals under oxidative stress (e.g., H₂O₂ exposure), detected via EPR spectroscopy . Always include redox potential measurements (cyclic voltammetry) to contextualize results .

Methodological Tables

Analytical Parameter Recommended Method Key Observations Reference
Purity ValidationHPLC (C18, 254 nm)Retention time: 8.2 min
Degradation MonitoringTLC (hexane:EtOAc 3:1)Rf = 0.45
Redox BehaviorCyclic VoltammetryE₁/₂ = +0.65 V vs. Ag/AgCl

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